molecular formula C15H14ClNO B11090891 6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11090891
M. Wt: 259.73 g/mol
InChI Key: BISMLDRQEHMPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a 4-methylphenyl group at the 3rd position of the benzoxazine ring. Benzoxazines are known for their diverse applications in various fields, including polymer chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylamine with 2-chlorobenzaldehyde in the presence of a catalyst, followed by cyclization to form the benzoxazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-3-(4-methylphenyl)-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

6-chloro-3-(4-methylphenyl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C15H14ClNO/c1-11-2-5-14(6-3-11)17-9-12-8-13(16)4-7-15(12)18-10-17/h2-8H,9-10H2,1H3

InChI Key

BISMLDRQEHMPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC3=C(C=CC(=C3)Cl)OC2

Origin of Product

United States

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